molecular formula C10H18ClNS B3078318 tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050479-95-2

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride

Cat. No. B3078318
CAS RN: 1050479-95-2
M. Wt: 219.78 g/mol
InChI Key: IIDHRXYQBMFEFH-UHFFFAOYSA-N
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Description

“tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1050479-95-2 . It has a molecular weight of 219.78 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-methyl-N-[(3-methyl-2-thienyl)methyl]-2-propanamine hydrochloride . The InChI Code is 1S/C10H17NS.ClH/c1-8-5-6-12-9(8)7-11-10(2,3)4;/h5-6,11H,7H2,1-4H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 219.78 . The storage temperature is at room temperature or 28 C . .

Scientific Research Applications

Biological Research and Cellular Processes

Tert-butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride can be employed in biological research, particularly in the study of cellular processes. Researchers use it to synthesize compounds that interact with biological systems in specific ways . Its unique structure and properties may contribute to drug discovery, enzyme inhibition studies, or investigations into cellular signaling pathways.

Organic Synthesis and Medicinal Chemistry

The compound’s amine functionality and thienyl group make it a valuable building block for organic synthesis. Medicinal chemists can modify its structure to create novel derivatives with potential pharmacological activity. Researchers may explore its use in designing new drugs, targeting specific receptors, or developing therapeutic agents .

Catalysis and Ligand Design

Tert-butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride could serve as a ligand in coordination chemistry. Its steric bulk and electronic properties may influence catalytic reactions. Researchers might investigate its role in transition metal-catalyzed processes or as a chiral auxiliary in asymmetric synthesis .

Materials Science and Surface Modification

Surface modification is crucial for tailoring material properties. This compound could find applications in functionalizing surfaces, enhancing adhesion, or modifying polymers. Researchers may explore its use in coatings, adhesives, or self-assembled monolayers on solid supports .

Electrochemistry and Sensor Development

The thienyl moiety in tert-butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride suggests potential applications in electrochemistry. Researchers might investigate its use as a redox-active species or as part of electrochemical sensors for detecting specific analytes. Its stability and reactivity could be advantageous in sensor design .

Photophysics and Luminescent Materials

The compound’s aromatic thienyl ring could exhibit interesting photophysical properties. Researchers may explore its luminescence behavior, fluorescence, or phosphorescence. Applications could include designing luminescent materials for displays, sensors, or imaging agents .

properties

IUPAC Name

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-8-5-6-12-9(8)7-11-10(2,3)4;/h5-6,11H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDHRXYQBMFEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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